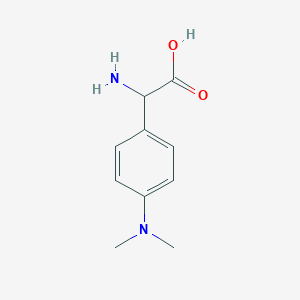

2-Amino-2-(4-dimethylaminophenyl)acetic acid

Übersicht

Beschreibung

2-Amino-2-(4-dimethylaminophenyl)acetic acid is an organic compound with the molecular formula C10H14N2O2 It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a 4-dimethylaminophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-dimethylaminophenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 4-dimethylaminobenzaldehyde with glycine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Another method involves the use of 4-dimethylaminophenylacetonitrile as a starting material. This compound can be hydrolyzed under acidic or basic conditions to produce this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The choice of solvents, catalysts, and reaction conditions can be tailored to achieve efficient production while minimizing waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2-(4-dimethylaminophenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Carboxylic acids or nitro derivatives.

Reduction: Amine derivatives.

Substitution: Alkylated or acylated products.

Wissenschaftliche Forschungsanwendungen

2-Amino-2-(4-dimethylaminophenyl)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Amino-2-(4-dimethylaminophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-2-phenylacetic acid: Lacks the dimethylamino group, resulting in different chemical properties and biological activities.

2-Amino-2-(4-methoxyphenyl)acetic acid: Contains a methoxy group instead of a dimethylamino group, leading to variations in reactivity and applications.

2-Amino-2-(4-chlorophenyl)acetic acid:

Uniqueness

2-Amino-2-(4-dimethylaminophenyl)acetic acid is unique due to the presence of the dimethylamino group, which imparts specific electronic and steric effects. These effects can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable tool in various research and industrial applications.

Biologische Aktivität

2-Amino-2-(4-dimethylaminophenyl)acetic acid (commonly referred to as DMAPA) is an amino acid derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various bioactive molecules, and its interactions with biological systems have implications in medicinal chemistry and therapeutic applications.

Chemical Structure and Properties

DMAPA is characterized by its amino acid backbone with a dimethylaminophenyl substituent. The molecular formula is , and it has a molecular weight of approximately 198.24 g/mol. The compound is soluble in water and organic solvents, which facilitates its use in various biological assays.

Antitumor Activity

Research indicates that DMAPA exhibits antitumor properties . A study highlighted its ability to induce apoptosis in cancer cells, particularly in human chondrosarcoma cell lines. The mechanism involves mitochondrial dysfunction, characterized by the release of cytochrome C and the activation of caspases, which are crucial for the apoptotic process .

Table 1: Summary of Antitumor Effects of DMAPA

| Cell Line | Apoptosis Induction | Mechanism of Action |

|---|---|---|

| JJ012 (Chondrosarcoma) | Significant | Mitochondrial dysfunction, caspase activation |

| SW1353 (Chondrosarcoma) | Moderate | Similar pathway but less sensitivity compared to JJ012 |

Neuroprotective Effects

DMAPA has also been investigated for its neuroprotective effects . It was found to mitigate oxidative stress in neuronal cells, suggesting a potential role in treating neurodegenerative diseases. The compound's ability to modulate reactive oxygen species (ROS) levels plays a pivotal role in protecting neurons from damage .

The biological activity of DMAPA can be attributed to several mechanisms:

- Mitochondrial Pathway : Induction of apoptosis through mitochondrial membrane potential disruption.

- Calcium Homeostasis : Alterations in cytosolic calcium levels that trigger apoptotic signaling pathways.

- Protein Interactions : Modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .

Case Studies

- Chondrosarcoma Treatment : A study demonstrated that DMAPA significantly increased apoptosis in JJ012 chondrosarcoma cells compared to normal chondrocytes, suggesting selective cytotoxicity towards cancerous cells while sparing healthy tissue .

- Neuroprotection : In a model of oxidative stress-induced neuronal injury, DMAPA was shown to reduce cell death by enhancing antioxidant defenses and reducing ROS levels .

Pharmacokinetics

The pharmacokinetic profile of DMAPA has not been extensively studied; however, preliminary data suggest it has favorable absorption characteristics when administered orally or intravenously. Further studies are required to elucidate its distribution, metabolism, and excretion pathways.

Eigenschaften

IUPAC Name |

2-amino-2-[4-(dimethylamino)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-12(2)8-5-3-7(4-6-8)9(11)10(13)14/h3-6,9H,11H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFEBPWVKGQEONY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10283145 | |

| Record name | 2-amino-2-(4-dimethylaminophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6324-05-6, 29884-03-5 | |

| Record name | NSC30085 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-2-(4-dimethylaminophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.